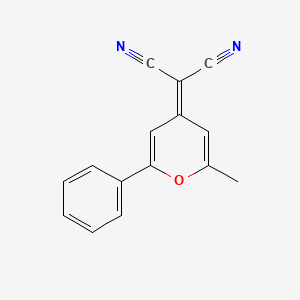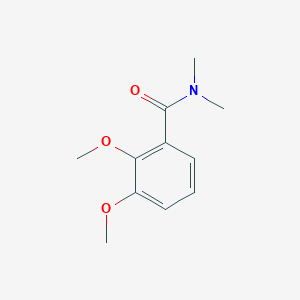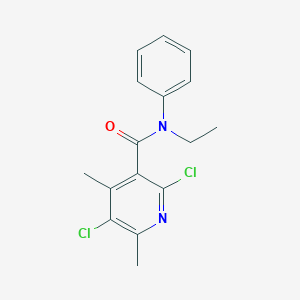
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide, also known as ANCA, is a chemical compound that has been extensively studied for its potential use in scientific research. ANCA is a highly reactive molecule that can be synthesized using various methods, and it has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide is a highly reactive molecule that can form covalent bonds with thiol groups in proteins and other molecules. This reaction can result in changes in the conformation and activity of proteins, leading to a range of biochemical and physiological effects.
Biochemical and physiological effects:
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cysteine proteases, the induction of apoptosis in cancer cells, and the modulation of intracellular signaling pathways. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide is its high reactivity, which makes it a useful tool for studying thiol-containing molecules in vitro. However, this reactivity can also be a limitation, as it can result in non-specific binding to other molecules and interference with normal cellular processes.
Orientations Futures
There are many potential future directions for research involving N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide, including the development of new methods for its synthesis and purification, the identification of new applications for its use in scientific research, and the development of new therapeutic agents based on its structure and activity. Further studies are also needed to better understand the biochemical and physiological effects of N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide and its potential as a tool for studying thiol-containing molecules in vivo.
Méthodes De Synthèse
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-nitrophenylacrylamide with 1-azepanethiol in the presence of a catalyst. Another method involves the reaction of 4-nitrophenylacrylamide with 1-azepanethiol in the presence of a base. Both methods result in the formation of N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide as a yellow powder.
Applications De Recherche Scientifique
N-(1-azepanylcarbonothioyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential use in scientific research, particularly in the field of biochemistry. It has been shown to have a range of applications, including as a fluorescent probe for the detection of thiols and as a substrate for the detection of cysteine proteases.
Propriétés
IUPAC Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(17-16(23)18-11-3-1-2-4-12-18)10-7-13-5-8-14(9-6-13)19(21)22/h5-10H,1-4,11-12H2,(H,17,20,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRVNOKPNSYHSU-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(azepane-1-carbothioyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)


![3-[(4-chlorobenzyl)thio]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5856394.png)

![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)



![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)
![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)
![7-[(2,4-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5856480.png)